molecular formula C8H3F3N2O2 B095464 2-Nitro-5-(trifluoromethyl)benzonitrile CAS No. 16499-52-8

2-Nitro-5-(trifluoromethyl)benzonitrile

Cat. No. B095464
CAS RN: 16499-52-8
M. Wt: 216.12 g/mol
InChI Key: FHFVTHPGDCWXTD-UHFFFAOYSA-N
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Description

The compound 2-Nitro-5-(trifluoromethyl)benzonitrile is a chemical species characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzonitrile framework. While the specific compound is not directly discussed in the provided papers, related compounds with similar functional groups have been synthesized and characterized, providing insights into the chemical behavior that 2-Nitro-5-(trifluoromethyl)benzonitrile might exhibit.

Synthesis Analysis

The synthesis of related compounds involves the introduction of nitro and trifluoromethyl groups into aromatic systems. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent, has been described, which could provide a pathway for introducing trifluoromethyl groups into aromatic compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Nitro-5-(trifluoromethyl)benzonitrile can be influenced by the presence of electron-withdrawing groups such as nitro and trifluoromethyl. These groups can induce steric interactions that may cause rotation of substituents out of the aromatic plane, as observed in the isomers of nitro trifluoromethyl benzoic acid . Such steric effects are likely to be present in 2-Nitro-5-(trifluoromethyl)benzonitrile as well.

Chemical Reactions Analysis

Compounds with nitro and trifluoromethyl groups can participate in various chemical reactions. For example, azo coupling reactions involving 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines have been studied, leading to the formation of triazenes and azo compounds . Although the specific reactions of 2-Nitro-5-(trifluoromethyl)benzonitrile are not detailed, similar electrophilic aromatic substitution reactions could be anticipated.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing nitro and trifluoromethyl groups can be quite distinct. The presence of these groups can affect the reactivity, as seen in the increased reactivity of the hypervalent iodine-based electrophilic trifluoromethylating reagent compared to its non-nitrated derivative . Additionally, the electron-withdrawing nature of these groups can influence the electrochemical properties, as observed in organometallic nickel(II) complexes with substituted benzonitrile ligands . The physical properties such as melting points and solubility can also be affected by the presence of these groups, although specific data for 2-Nitro-5-(trifluoromethyl)benzonitrile is not provided in the papers.

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : It is used as a pharmaceutical intermediate .
  • Synthesis of Diphenylthioethers

    • Field : Organic Chemistry
    • Application : It is used for the synthesis of diphenylthioethers .
  • Synthesis Process

    • Field : Organic Synthesis
    • Application : A synthesis process of 2-nitro-4-trifluoromethyl benzonitrile has been disclosed .
    • Method : The synthesis process comprises the following steps :
      • Ammonolysis: ammonolysis reaction is carried out on 4-trichloromethyl-3-nitrobenzotrifluoride by ammonia to obtain a product 2-nitro-4-trifluoromethylbenzonitrile .
    • Results : The process can obviously reduce the production cost of enterprises, meets the requirement of environmental protection, and is beneficial to the realization of industrial production .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-nitro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVTHPGDCWXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649946
Record name 2-Nitro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(trifluoromethyl)benzonitrile

CAS RN

16499-52-8
Record name 2-Nitro-5-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sahoo, S Pal - The Journal of Organic Chemistry, 2021 - ACS Publications
A novel, efficient, and atom-economical approach for the construction of quinazolinones from 2-nitrobenzaldehydes has been unveiled via copper-catalyzed nitrile formation, hydrolysis, …
Number of citations: 12 pubs.acs.org

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